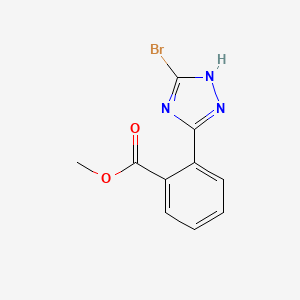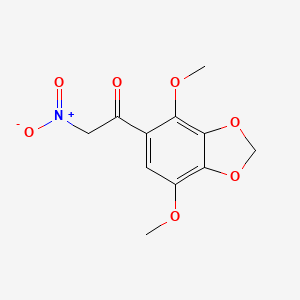
Bis-PEG29-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-PEG29-acid is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains two terminal carboxylic acid groups, which facilitate the formation of stable amide bonds with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis-PEG29-acid is synthesized through a series of ethoxylation reactions, where ethylene oxide is polymerized to form a long PEG chain. The terminal hydroxyl groups of the PEG chain are then converted to carboxylic acid groups through oxidation reactions. Common reagents used in these reactions include potassium permanganate or chromium trioxide for oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where ethylene oxide is polymerized under controlled conditions. The resulting PEG chains are then subjected to oxidation processes to introduce the terminal carboxylic acid groups. The product is purified through techniques such as distillation and crystallization to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Bis-PEG29-acid primarily undergoes substitution reactions, where the terminal carboxylic acid groups react with primary amine groups to form stable amide bonds. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) .
Common Reagents and Conditions
Reagents: EDC, HATU, primary amines
Conditions: Mild temperatures (20-25°C), neutral to slightly basic pH (pH 7-8)
Major Products
The major products formed from these reactions are amide-linked conjugates, which are stable and can be used in various biochemical applications .
Applications De Recherche Scientifique
Bis-PEG29-acid is widely used in scientific research due to its versatility and stability. Some of its key applications include:
Mécanisme D'action
Bis-PEG29-acid functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two essential ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby reducing its levels within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis-PEG1-acid
- Bis-PEG2-acid
- Bis-PEG3-acid
- Bis-PEG4-acid
- Bis-PEG5-acid
- Bis-PEG6-acid
- Bis-PEG7-acid
- Bis-PEG8-acid
- Bis-PEG9-acid
- Bis-PEG10-acid
- Bis-PEG11-acid
- Bis-PEG12-acid
- Bis-PEG13-acid
- Bis-PEG14-acid
- Bis-PEG15-acid
- Bis-PEG17-acid
- Bis-PEG18-acid
Uniqueness
What sets Bis-PEG29-acid apart from its similar compounds is its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability, such as in the synthesis of PROTACs and bioconjugates .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H122O33/c63-61(64)1-3-67-5-7-69-9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-59-95-60-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-70-8-6-68-4-2-62(65)66/h1-60H2,(H,63,64)(H,65,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXMGPQNMMETFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H122O33 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B8006453.png)






![4-Methoxy-6-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole](/img/structure/B8006496.png)
![ethyl [4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B8006497.png)




